molecular formula C4H4ClN3O B1489734 6-amino-5-chloro-3,4-dihydropyrimidin-4-one CAS No. 310400-36-3

6-amino-5-chloro-3,4-dihydropyrimidin-4-one

Cat. No.: B1489734
CAS No.: 310400-36-3
M. Wt: 145.55 g/mol
InChI Key: YZNLBMDWBPRCAL-UHFFFAOYSA-N
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Description

6-amino-5-chloro-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, such as DNA and RNA.

Biochemical Analysis

Biochemical Properties

6-Amino-5-chloro-1,4-dihydropyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with dihydropyrimidinase, an enzyme involved in the catabolism of pyrimidine bases . This interaction can affect the enzyme’s activity, leading to alterations in the metabolic pathways of pyrimidines. Additionally, 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one can bind to certain proteins, potentially modulating their function and stability.

Cellular Effects

The effects of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, reducing cell viability and proliferation . It can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell function and survival.

Molecular Mechanism

At the molecular level, 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

6-Amino-5-chloro-1,4-dihydropyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as dihydropyrimidinase, influencing the catabolism of pyrimidine bases . This interaction can affect the levels of various metabolites and alter metabolic flux. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

The transport and distribution of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 6-Amino-5-chloro-1,4-dihydropyrimidin-4-one is influenced by various factors, including targeting signals and post-translational modifications. It has been observed to localize in specific organelles, such as the nucleus and mitochondria, where it can exert its biochemical effects . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-chloro-3,4-dihydropyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with ammonia under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-amino-5-chloro-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of amino or thiol derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

6-amino-5-chloro-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Properties

IUPAC Name

4-amino-5-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNLBMDWBPRCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310400-36-3
Record name 6-amino-5-chloro-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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